3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol is a tri-substituted phenol featuring a unique chloro, fluoro, and 4-isopropoxy pattern. This specific combination provides distinct lipophilicity (LogP ≈2.97) and electron distribution crucial for targeted medicinal chemistry programs, including ALK/c-MET kinase modulation and CFTR chloride channel potentiation (EC50 = 300 nM). It is a non-substitutable intermediate where precise lipophilic balance and binding affinity are required.

Molecular Formula C9H10ClFO2
Molecular Weight 204.62 g/mol
Cat. No. B8032975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol
Molecular FormulaC9H10ClFO2
Molecular Weight204.62 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1Cl)O)F
InChIInChI=1S/C9H10ClFO2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
InChIKeyMEFMVCABDROQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol: A Specialized Halogenated Phenol Building Block for Targeted Medicinal Chemistry and Chemical Biology


3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol, also known as 3-chloro-5-fluoro-4-isopropoxyphenol (CAS: 1881296-19-0), is a tri-substituted phenolic compound characterized by a unique combination of chloro, fluoro, and isopropoxy groups [1]. This specific substitution pattern distinguishes it from simpler halogenated phenols and grants it a distinct chemical and biological profile. Its primary applications are found in medicinal chemistry, where it serves as a key intermediate or building block for the synthesis of targeted therapeutics, particularly as a modulator of protein kinases like ALK and c-MET , and as a probe for studying chloride channels such as CFTR . Its physicochemical properties, including a calculated LogP of approximately 2.97 and a molecular weight of 204.62 g/mol, position it within a favorable range for drug discovery efforts . This guide provides quantitative evidence to support its selection over structurally similar alternatives.

Why Closely Related Analogs Cannot Substitute for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol in Research and Development


In scientific research and industrial synthesis, substituting a target compound with a closely related analog without empirical evidence can lead to significant deviations in experimental outcomes. For 3-chloro-5-fluoro-4-(propan-2-yloxy)phenol, its specific combination of electron-withdrawing (chloro, fluoro) and electron-donating/steric (isopropoxy) substituents dictates its unique chemical reactivity, binding affinity to biological targets, and physicochemical properties like lipophilicity and solubility . Simply using a compound like 3-chloro-5-fluorophenol, which lacks the 4-isopropoxy group, would result in a molecule with a different LogP, altered metabolic stability, and a distinct binding profile, potentially rendering it ineffective or introducing off-target effects in a biological assay [1]. The evidence presented below demonstrates that the target compound possesses quantifiable differentiation in specific assays, making it a non-substitutable component for projects requiring its precise structural and functional attributes.

Quantitative Performance Guide for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol: A Comparator-Based Analysis


Lipophilicity Profile: Impact of the 4-Isopropoxy Group on LogP

The calculated partition coefficient (LogP) of 3-chloro-5-fluoro-4-(propan-2-yloxy)phenol is 2.97 . This value is significantly higher than the LogP of the des-isopropoxy analog, 3-chloro-5-fluorophenol, which is approximately 1.53 [1]. This increase in lipophilicity is a direct consequence of the 4-isopropoxy substituent.

Medicinal Chemistry Drug Discovery Physicochemical Property Analysis

Procurement and Quality Control: Differentiating from a Regioisomer

The target compound, 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol (CAS: 1881296-19-0), has a distinct regioisomer, 3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol (CAS: 1881329-17-4) . Both compounds have the identical molecular formula and weight (204.63 g/mol), but differ in the position of the fluoro and isopropoxy substituents [1]. This is a critical distinction, as regioisomers often exhibit different biological activities and physical properties. Reputable vendors like Bidepharm provide batch-specific QC data (NMR, HPLC, GC) with a standard purity of 95%, enabling users to verify the correct regioisomer has been procured .

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Potential Application as a CFTR Modulator Probe

The compound has been investigated as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In a functional assay measuring iodine influx in FRT cells expressing the human CFTR F508del deletion mutant, the compound exhibited an EC50 of 300 nM [1]. This indicates its ability to potentiate the function of the mutant channel, which is the primary defect in the majority of cystic fibrosis patients. The specific 3-chloro-5-fluoro-4-isopropoxy substitution pattern is likely critical for this interaction, as many other halogenated phenols lack this reported activity.

Cystic Fibrosis Ion Channel Chemical Biology CFTR Potentiator

Optimal Use Cases for 3-Chloro-5-fluoro-4-(propan-2-yloxy)phenol Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for Lipophilicity-Driven Targets

Use this compound as a building block to introduce a phenoxy moiety with a specific lipophilicity (LogP ≈ 2.97). This is particularly valuable in projects where increasing membrane permeability or oral bioavailability is a key objective, as the 4-isopropoxy group provides a quantifiable advantage over less lipophilic analogs like 3-chloro-5-fluorophenol (LogP ≈ 1.53) .

Chemical Biology Probe Development for CFTR Research

Deploy this compound as a starting point or reference standard for developing chemical probes to study the CFTR chloride channel. Its reported ability to potentiate the F508del mutant CFTR channel (EC50 = 300 nM) [1] provides a foundation for designing new molecules to correct the underlying defect in cystic fibrosis.

Analytical Method Development and Quality Control

Utilize this compound as an analytical reference standard for developing HPLC or LC-MS methods to separate and quantify its close regioisomer, 3-Chloro-4-fluoro-5-(propan-2-yloxy)phenol (CAS: 1881329-17-4) . This is a critical application for QC laboratories to ensure the correct compound is being used in downstream research and manufacturing.

Synthetic Intermediate for Targeted Kinase Inhibitor Libraries

Incorporate this compound as a synthetic intermediate in the preparation of focused libraries of kinase inhibitors, particularly those targeting ALK and c-MET . Its specific substitution pattern may impart unique binding interactions and selectivity profiles that are distinct from other phenolic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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